molecular formula C11H16N2O2 B11039709 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one

3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one

Cat. No.: B11039709
M. Wt: 208.26 g/mol
InChI Key: JDIYIPCEESUCRZ-UHFFFAOYSA-N
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Description

3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one is an organic compound with a unique structure that combines a furan ring, an amino group, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the furan ring.

    Cyclohexenone Formation: The cyclohexenone moiety can be synthesized through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the cyclohexenone moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone moiety, converting it to an alcohol.

    Substitution: The amino group on the furan ring can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is typically an alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features can be optimized to improve pharmacokinetic and pharmacodynamic properties, leading to potential therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one depends on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylcyclohex-2-en-1-one: Lacks the furan ring, making it less versatile in terms of functionalization.

    4-Amino-2,5-dihydrofuran-3-ylamine:

    5-Methylcyclohex-2-en-1-one: Lacks both the furan ring and the amino group, limiting its reactivity and applications.

Uniqueness

3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one is unique due to the combination of its structural features, which provide multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-[(4-amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16N2O2/c1-7-2-8(4-9(14)3-7)13-11-6-15-5-10(11)12/h4,7,13H,2-3,5-6,12H2,1H3

InChI Key

JDIYIPCEESUCRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=C(COC2)N

Origin of Product

United States

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